molecular formula C20H18ClNO2 B11104844 2-(3-chlorophenyl)-8-cyclopentylidene-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(3-chlorophenyl)-8-cyclopentylidene-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11104844
M. Wt: 339.8 g/mol
InChI Key: VFLQXXOFHCXXCN-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-8-cyclopentylidene-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyclopentylidene moiety, and a methanoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-8-cyclopentylidene-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and substitution steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly reaction conditions. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-8-cyclopentylidene-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(3-chlorophenyl)-8-cyclopentylidene-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets involved in disease processes.

    Industry: It may be used in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-8-cyclopentylidene-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other methanoisoindole derivatives and compounds with chlorophenyl or cyclopentylidene groups. Examples include:

    Methanoisoindole derivatives: These compounds share the core structure and may have similar reactivity and applications.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group may exhibit similar chemical properties and reactivity.

    Cyclopentylidene derivatives:

Uniqueness

What sets 2-(3-chlorophenyl)-8-cyclopentylidene-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-10-cyclopentylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C20H18ClNO2/c21-12-6-3-7-13(10-12)22-19(23)17-14-8-9-15(18(17)20(22)24)16(14)11-4-1-2-5-11/h3,6-10,14-15,17-18H,1-2,4-5H2

InChI Key

VFLQXXOFHCXXCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=CC=C5)Cl)C1

Origin of Product

United States

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